molecular formula C8H5Br2N B1524715 2-Bromo-4-(bromomethyl)benzonitrile CAS No. 89892-38-6

2-Bromo-4-(bromomethyl)benzonitrile

Cat. No. B1524715
CAS RN: 89892-38-6
M. Wt: 274.94 g/mol
InChI Key: FOVQCPSLQZIRSB-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)benzonitrile is a chemical compound with the molecular formula C8H5Br2N . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

2-Bromo-4-(bromomethyl)benzonitrile can be synthesized by reacting 2H-tetrazole with 2-(Bromomethyl)benzonitrile in the presence of KOH . This reaction yields 4-[(2H-tetrazol-2-yl)methyl]benzonitrile .


Molecular Structure Analysis

The molecular weight of 2-Bromo-4-(bromomethyl)benzonitrile is 274.94 . The SMILES string representation of its structure is N#CC1=CC=C(CBr)C=C1Br .


Chemical Reactions Analysis

2-Bromo-4-(bromomethyl)benzonitrile reacts with 2H-tetrazole in the presence of KOH to yield 4-[(2H-tetrazol-2-yl)methyl]benzonitrile . It also undergoes base-promoted condensation reaction with homophthalic anhydride to yield 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-one .


Physical And Chemical Properties Analysis

2-Bromo-4-(bromomethyl)benzonitrile is a solid substance . It has a molecular weight of 274.94 and its melting point is 72-74 °C .

Scientific Research Applications

Synthesis Processes

2-Bromo-4-(bromomethyl)benzonitrile plays a significant role in synthesis processes. For example, it has been used in the preparation of 4-bromomethyl-benzonitrile through photochemical bromination, achieving a product purity above 99% and a yield of 68.6% (Teng Jun-jiang, 2008). Additionally, it has been involved in the reaction with methyl 3-aminothiophene-2-carboxylate, leading to the synthesis of tautomeric thienopyrimidoisoindolones (A. Kysil, Z. Voitenko, J. Wolf, 2008).

Structural and Molecular Studies

Structural elucidation and molecular studies are another significant application. For instance, a study involving the reaction between 4-(2-bromoacetyl)benzonitrile and 2-benzoylpyridine thiosemicarbazone resulted in the formation of a tridentate NNN ligand with potential anticancer activity (Pradip K. Bera et al., 2021). The compound accidentally synthesized by the reaction of 4-(bromomethyl)benzonitrile and pentaerythritol was studied for its crystal structure, showing intermolecular hydrogen-bonding interactions (Jie Xiao, Hong Zhao, 2008).

Quantum Chemical Studies

In quantum chemical studies, 2-Bromo-4-(bromomethyl)benzonitrile has been used in the vibrational spectra analysis of 4-bromo benzonitrile. This study utilized density functional theory to evaluate fundamental vibrational frequencies, providing significant insights into molecular interactions and behaviors (V. Krishnakumar, N. Surumbarkuzhali, S. Muthunatesan, 2009).

Environmental Chemistry

In the field of environmental chemistry, 2-Bromo-4-(bromomethyl)benzonitrile is relevant to the microbial degradation of benzonitrile herbicides. A study focused on the environmental fate of benzonitrile herbicides, such as dichlobenil and bromoxynil, highlighted the importance of understanding the degradation pathways and persistent metabolites, which has implications for groundwater contamination and environmental pollution (M. Holtze, S. R. Sørensen, J. Sørensen, J. Aamand, 2008).

Electrochemical Studies

Electrochemical studies involving 2,4-dibromoaniline, a related compound, have revealed insights into electrochemical oxidation processes. This research is crucial in understanding the electrochemical behaviors of bromo-substituted molecules, which can be applied in various industrial and scientific applications (S. Arias, E. Brillas, 1985).

Catalytic Processes

In catalytic processes, the palladium-catalyzed cyanation of aryl halides using potassium hexacyanoferrate(II) is an important area. This method, applicable to both activated and deactivated aryl and heteroaryl bromides, demonstrates the utility of 2-Bromo-4-(bromomethyl)benzonitrile in synthesizing benzonitriles, which are significant in various industrial and pharmaceutical applications (T. Schareina, A. Zapf, M. Beller, 2004).

Safety And Hazards

2-Bromo-4-(bromomethyl)benzonitrile is classified as dangerous . It is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

2-bromo-4-(bromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVQCPSLQZIRSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698898
Record name 2-Bromo-4-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(bromomethyl)benzonitrile

CAS RN

89892-38-6
Record name 2-Bromo-4-(bromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-methylbenzonitrile (13.3 g, 81.4 mmol), NBS (14.4 g, 84.4 mmol) and BPO (0.20 g) in CCl4 (150 mL) was heated for 4 h at reflux. The reaction mixture was cooled to room temperature and filtered. Then the solid was washed with CCl4 (20 mL×2) and the combined filtrate was washed successively with saturated sodium bicarbonate (50 mL), water (2×100 mL) and sodium thiosulfate (50 mL). The organic phase was dried over Na2SO4 and concentrated in vacuum afforded the titled compound, 2-bromo-4-(bromomethyl)benzonitrile (18.7 g, 100%).
Quantity
13.3 g
Type
reactant
Reaction Step One
Name
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SD SC, SG SIE, SL SK, ST SM, SY SV - researchgate.net
(57) Abstract: Provided are new biphenyl derivatives of formula (Ia). These compounds act as aromatase and sulfatase inhibitors. They are particularly useful for treating pathological …
Number of citations: 0 www.researchgate.net

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